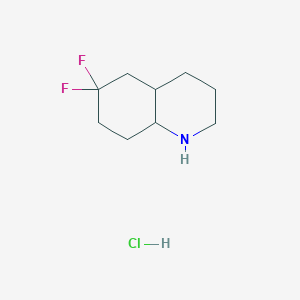

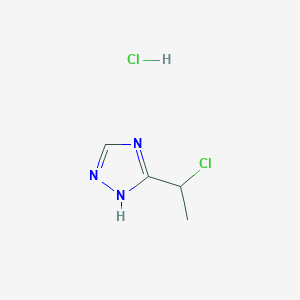

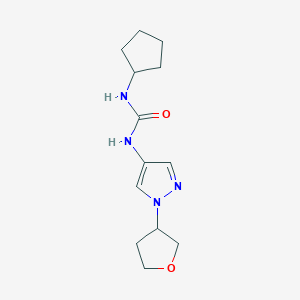

3-(1-氯乙基)-4H-1,2,4-三唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroethyl chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most are colorless, volatile liquids that degrade in moist air .

Synthesis Analysis

Chloroformates, including chloroethyl chloroformate, can be synthesized by reacting acetaldehyde with thiophosgene . The reaction is facilitated by a phase transfer catalyst and results in a product that can be distilled to yield the chloroformate .Molecular Structure Analysis

The molecular formula of 1-chloroethyl chloroformate is C3H4Cl2O2 . It is an ester of chloroformic acid .Chemical Reactions Analysis

Chloroformates react readily with tertiary amines, giving the dialkylamine hydrochloride after hydrolysis of the initial product with water . They also react with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

Chloroethyl chloroformate is a liquid . It has a vapor pressure of 55 hPa at 20 °C and a density of 1.135 g/cm3 at 25 °C . It is slightly soluble in water, but slowly decomposes in it .科学研究应用

腐蚀抑制

三唑衍生物,包括与3-(1-氯乙基)-4H-1,2,4-三唑盐酸盐相关的那些,已被广泛研究其腐蚀抑制性能。这些化合物在酸性介质中(例如盐酸和硫酸)通过在金属表面形成保护层,在保护低碳钢方面显示出很高的效率。这种抑制作用归因于三唑分子在钢上的吸附,遵循朗缪尔的吸附等温线。例如,Bentiss 等人(2007 年)的研究发现,三唑衍生物 4-MTHT 在盐酸中的浓度为 5×10−4 M 时表现出高达 99.6% 的抑制效率,证明了这些化合物作为有效腐蚀抑制剂的潜力 (Bentiss、Bouanis、Mernari、Traisnel、Vezin、& Lagrenée,2007)。

农药中间体的合成

3-(1-氯乙基)-4H-1,2,4-三唑盐酸盐衍生物是农药合成中的重要中间体。应(2004 年)描述了一种合成过程,其中 1H-1,2,4-三唑被羟甲基化,然后与亚硫酰氯反应生成 1-(氯甲基)-1,2,4-三唑盐酸盐,总收率超过 92.3%。这突出了此类化合物在制药和农业领域的意义 (应,2004)。

超分子化学和医药应用

三唑环,包括其 1,2,4-变体,是超分子化学的基石,提供有利于药物设计和开发的不同相互作用。三唑单元通过氢键和卤素键促进与各种分子的络合物形成,从而增强新化合物的药理学特征。舒尔策和舒伯特(2014 年)回顾了三唑的超分子相互作用,指出了它们在催化、光化学和配位化学中的配体中的潜力,从而将三唑衍生物的应用范围远远超出了其最初的范围 (舒尔策和舒伯特,2014)。

作用机制

Target of action

Compounds similar to “3-(1-Chloroethyl)-4H-1,2,4-triazole hydrochloride” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and properties of the compound .

Mode of action

The compound might interact with its targets by forming a covalent bond, changing the shape of the target molecule, or blocking its active site. This could inhibit the target’s function or alter its activity .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit that pathway and affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by its solubility, and its distribution could be affected by its size and polarity .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it could lead to the inhibition of a specific biochemical pathway, resulting in changes in cell function .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

安全和危害

未来方向

Chloroformates, including chloroethyl chloroformate, are used as reagents in organic chemistry . They can be used to form protecting groups and as N-dealkylating agents . Their use in the field of chromatography as derivatization agents is also popular . Future research may explore new applications and synthesis methods for these compounds.

属性

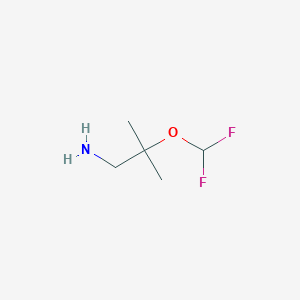

IUPAC Name |

5-(1-chloroethyl)-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,1H3,(H,6,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDCBDGZIZCZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2173997-23-2 |

Source

|

| Record name | 3-(1-chloroethyl)-4H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574743.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2574748.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2574753.png)

![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)

![2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B2574760.png)